3,5-Difluorobenzonitrile (CAS 64248-63-1) is a highly specialized, meta-substituted fluorinated aromatic building block characterized by an electron-deficient ring. This electron deficiency is driven by the cumulative inductive effects of two fluorine atoms and the electron-withdrawing nitrile group, making it a premium substrate for nucleophilic aromatic substitution (SNAr) . In industrial procurement, it is primarily sourced as a rigid, meta-directing core for the synthesis of advanced pharmaceutical active ingredients (APIs), thermally activated delayed fluorescence (TADF) OLED emitters, and high-performance amorphous poly(arylene ether)s . Its core value proposition lies in providing a specific 1,3,5-substitution spatial geometry combined with the excellent leaving-group capability of fluorine, enabling the construction of complex diaryl ethers and heterocyclic architectures that are inaccessible via standard ortho- or para-activated precursors.
Substituting 3,5-difluorobenzonitrile with cheaper halogen analogs (such as 3,5-dichlorobenzonitrile) or its positional isomers (such as 2,6-difluorobenzonitrile) fundamentally disrupts both process chemistry and end-product performance. While 3,5-dichlorobenzonitrile shares the same geometry, chlorine is a vastly inferior leaving group in SNAr reactions, necessitating harsher thermal conditions, stronger bases, and resulting in significantly lower yields and higher impurity profiles . Conversely, substituting with 2,6-difluorobenzonitrile alters the regiochemistry from meta- to ortho-linkages. While the 2,6-isomer is more kinetically reactive due to direct resonance activation from the nitrile group, it fails to provide the required 120-degree meta-bond angle. This specific angle is essential for the steric fit of FDA-approved drug scaffolds and the aggregation-resistance required in high-efficiency TADF OLED emitters [1].
In the synthesis of complex pharmaceutical intermediates via SNAr, the identity of the halogen leaving group dictates process efficiency. Fluorine's high electronegativity stabilizes the anionic Meisenheimer intermediate far better than chlorine. Consequently, 3,5-difluorobenzonitrile achieves rapid, high-yield conversions under milder basic conditions (e.g., using Cs2CO3 or K2CO3 in polar aprotic solvents) compared to 3,5-dichlorobenzonitrile, which often requires elevated temperatures, extended reaction times, and suffers from competitive side reactions or incomplete conversion . Procuring the difluoro analog minimizes energy-intensive heating cycles and maximizes API yield .
| Evidence Dimension | SNAr Process Efficiency (Leaving Group) |
| Target Compound Data | 3,5-Difluorobenzonitrile (High conversion, mild basic conditions) |
| Comparator Or Baseline | 3,5-Dichlorobenzonitrile (Lower conversion, harsher thermal requirements) |
| Quantified Difference | Significant reduction in thermal degradation and cycle time due to superior leaving group ability |
| Conditions | Base-mediated SNAr with complex nucleophiles in polar aprotic solvents (e.g., DMSO/NMP) |
Procuring the difluoro analog minimizes energy-intensive heating cycles and maximizes API yield, offsetting the higher initial raw material cost.
The position of the fluorine atoms relative to the electron-withdrawing nitrile group governs polymerization kinetics. While 2,6-difluorobenzonitrile is highly activated via resonance, yielding quantitative conversions rapidly, 3,5-difluorobenzonitrile is activated primarily via inductive effects. This attenuated reactivity allows for controlled polycondensation with bisphenols, yielding purely meta-linked amorphous poly(arylene ether)s [1]. These specific meta-linked polymers exhibit distinct glass transition temperatures (Tg ranging from 111 to 133 °C) and high thermal stability (5% weight loss > 438 °C), which differ mechanically from their ortho-linked counterparts [1].
| Evidence Dimension | Polymerization Regiochemistry and Kinetics |
| Target Compound Data | 3,5-Difluorobenzonitrile (Inductive activation, yields meta-linked amorphous polymers, Tg 111-133 °C) |
| Comparator Or Baseline | 2,6-Difluorobenzonitrile (Resonance activation, near quantitative rapid conversion to ortho-linked polymers) |
| Quantified Difference | Distinct kinetic profile enabling 1,3-linkage preservation and specific thermomechanical properties |
| Conditions | Polycondensation with bisphenols in NMP/K2CO3 |
Buyers targeting specific thermomechanical properties in amorphous thermoplastics must select the 3,5-isomer to ensure the correct polymer backbone geometry.
In the design of Thermally Activated Delayed Fluorescence (TADF) materials, the spatial arrangement of donor and acceptor moieties is critical. Utilizing 3,5-difluorobenzonitrile to install carbazole donors at the meta positions (e.g., in 3DPA2FBN or multiresonant dendrimers) provides superior resistance to Aggregation-Caused Quenching (ACQ) compared to ortho- or para-substituted analogs [1]. Emitters derived from 3,5-difluorobenzonitrile demonstrate exceptionally high Photoluminescence Quantum Yields (PLQY up to 94-98%) and maintain high External Quantum Efficiencies (EQE > 20%) with low efficiency roll-off in solution-processed OLED devices [2].
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) and ACQ Resistance |
| Target Compound Data | 3,5-Difluorobenzonitrile-derived emitters (PLQY up to 94-98%, high ACQ resistance) |
| Comparator Or Baseline | Ortho/para-linked analogs (Higher susceptibility to bimolecular quenching) |
| Quantified Difference | Maintained EQE > 20% at high doping concentrations (30 wt%) |
| Conditions | Solution-processed OLED emissive layers |
For display manufacturers, the specific meta-substitution is non-negotiable for achieving high-efficiency, low-roll-off blue and green TADF emitters.
3,5-Difluorobenzonitrile is the exact precursor required for the synthesis of critical diaryl ether linkages in several modern FDA-approved drugs, including the HIF-2α inhibitor Belzutifan and the IBAT inhibitor Odevixibat [1]. In Belzutifan synthesis, 3,5-difluorobenzonitrile undergoes a highly specific SNAr reaction with a complex chiral indanol derivative. The resulting 3-fluoro-5-benzonitrile ether linkage provides the precise 120-degree vector required to fit the HIF-2α binding pocket [2]. Substitution with any other isomer completely abrogates target affinity.
| Evidence Dimension | API Target Binding Affinity (Spatial Geometry) |
| Target Compound Data | 3,5-Difluorobenzonitrile (Provides exact 120-degree meta-geometry for HIF-2α inhibition) |
| Comparator Or Baseline | 2,4- or 2,6-isomers (Steric clash, loss of binding affinity) |
| Quantified Difference | Binary pass/fail for clinical efficacy in FDA-approved scaffolds |
| Conditions | in vitro HIF-2α SPA binding assay / clinical formulation |
Pharmaceutical procurement teams must source this exact CAS number to comply with the validated synthetic routes for these specific FDA-approved therapies.
Where this compound is the right choice for generating the critical diaryl ether core of Belzutifan and related oncology APIs, utilizing its precise meta-substitution to ensure correct binding pocket geometry [1].
Where this compound is the right choice for synthesizing meta-linked carbazole-benzonitrile emitters (like 3DPA2FBN), leveraging its geometry to prevent aggregation-caused quenching (ACQ) and maintain high PLQY in display panels [2].
Where this compound is the right choice for step-growth polycondensation, providing attenuated SNAr reactivity to yield purely meta-linked high-Tg thermoplastics for advanced engineering applications [3].
Irritant